molecular formula C10H13NO2S2 B13824568 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B13824568
M. Wt: 243.4 g/mol
InChI Key: BFIUXTYFWMAWJJ-UHFFFAOYSA-N
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Description

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that contains both a thiophene and a thiazolidine ring. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Chemical Reactions Analysis

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be compared with other thiophene and thiazolidine derivatives:

Biological Activity

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound notable for its thiazolidine ring structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, making it a subject of various pharmacological studies.

Structural Characteristics

The compound features an ethylthio group at the 5-position of the thiophene ring, which contributes to its unique chemical properties. The thiazolidine core is often associated with diverse biological activities, including antimicrobial and antioxidant effects.

Biological Activity Overview

Research has shown that compounds with a thiazolidine core exhibit various biological activities. The following table summarizes some key findings related to the biological activity of this compound and structurally similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
This compoundEthylthio substitutionAntimicrobial, AntioxidantPotential for enhanced cellular uptake
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic AcidHydroxyl group substitutionAntimicrobialEnhanced solubility
2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic AcidMethoxy group substitutionAntioxidantIncreased bioavailability
1,3-Thiazolidine-4-carboxylic AcidNo aromatic substitutionAntimicrobialSimpler structure with broad activity

The biological activity of this compound can be attributed to its interaction with biological macromolecules. Studies suggest that this compound may exert its effects through:

  • Antimicrobial Action : It has shown effectiveness against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or function.
  • Antioxidant Properties : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cellular Uptake : The ethylthio group may enhance the compound's ability to penetrate cellular membranes, increasing its bioavailability and therapeutic potential.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Toxicological Assessment

In another investigation focusing on the toxicological profile of thiazolidines, researchers observed that certain derivatives could induce cytotoxic effects in zebrafish models. They reported mitochondrial degeneration in testicular tissues upon exposure to thiazolidine derivatives. This highlights the need for careful evaluation of dosage and long-term effects when considering these compounds for therapeutic use .

Comparative Studies

Comparative studies between various thiazolidine derivatives have shown that structural modifications significantly affect their solubility and biological activity. For instance, the introduction of different substituents on the thiazolidine ring can enhance or reduce their antimicrobial potency .

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S2/c1-2-6-3-4-8(15-6)9-11-7(5-14-9)10(12)13/h3-4,7,9,11H,2,5H2,1H3,(H,12,13)

InChI Key

BFIUXTYFWMAWJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2NC(CS2)C(=O)O

Origin of Product

United States

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